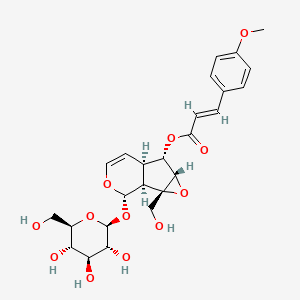

6-O-p-Methoxycinnamoylcatalpol

Description

Significance of Natural Products in Biomedical Discovery

Natural products and their structural analogs have long been a cornerstone of pharmacotherapy, providing a rich source of novel medicinal molecules. researchgate.netnih.gov Their inherent chemical diversity, complex stereochemistry, and metabolite-like properties make them valuable starting points for drug discovery. researchgate.net Historically, compounds derived from nature have led to groundbreaking treatments for a multitude of diseases, including cancer and infectious diseases. nih.govmdpi.comoup.com In fact, a significant portion of drugs approved by regulatory agencies like the FDA are either natural products or their derivatives. mdpi.com

The exploration of natural sources for therapeutic agents continues to be a vital area of research, especially in the face of challenges like rising antimicrobial resistance. researchgate.net Despite advancements in synthetic chemistry, nature remains an unparalleled source of unique chemical scaffolds and pharmacophores that can interact with biological targets in novel ways. researchgate.netnih.gov Modern technologies, including advanced analytical tools and genome mining, are further revitalizing natural product-based drug discovery, enabling more efficient screening, isolation, and characterization of bioactive compounds. nih.gov

Overview of Iridoid Glycoside Chemistry and Biological Relevance

Iridoids are a class of monoterpenoids characterized by a cyclopentanopyran core structure. tandfonline.comcymitquimica.com They are widely distributed in the plant kingdom, found in families such as Lamiaceae, Rubiaceae, Scrophulariaceae, and Plantaginaceae. tandfonline.commazums.ac.ir In nature, they often exist as glycosides, meaning they are attached to a sugar moiety, most commonly glucose at the C-1 hydroxyl group. tandfonline.comnih.gov The basic structure of iridoids can be classified into several subgroups, including iridoid glycosides and secoiridoid glycosides, which are formed by the cleavage of the cyclopentane (B165970) ring. nih.govnih.gov

From a biological standpoint, iridoid glycosides play a crucial role in the defense mechanisms of plants against herbivores and pathogens. nih.govresearchgate.net In biomedical research, these compounds have garnered significant attention for their wide array of pharmacological activities. nih.gov Studies have demonstrated their potential as anti-inflammatory, neuroprotective, hepatoprotective, antitumor, and hypoglycemic agents. cymitquimica.comnih.gov The diverse biological effects of iridoid glycosides have established them as important lead compounds in the search for new drugs. nih.gov

Positioning of 6-O-p-Methoxycinnamoylcatalpol within the Iridoid Chemical Space

This compound is an iridoid glycoside that falls within the broader class of catalpol (B1668604) derivatives. researchgate.nettargetmol.com Catalpol itself is a well-known iridoid glycoside, and derivatives are often characterized by substitutions at the 6-O position. researchgate.net In the case of this compound, a p-methoxycinnamoyl group is attached at this position. This structural modification is significant, as studies on other 6-O-substituted catalpol derivatives have shown that such changes can influence biological activity, sometimes resulting in enhanced pharmacological effects compared to the parent compound, catalpol. researchgate.net

This compound has been isolated from natural sources, notably from the herbs of Rehmannia glutinosa. chemfaces.comchemicalbook.com Its chemical formula is C25H30O12 and it has a molecular weight of 522.50 g/mol . naturewillbio.comusbio.net As a specific entity within the vast family of iridoids, this compound represents a target for phytochemical investigation and potential therapeutic development.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 121710-02-9 | targetmol.comcymitquimica.com |

| Molecular Formula | C25H30O12 | usbio.netcymitquimica.com |

| Molecular Weight | 522.5 g/mol | |

| Purity | ≥98% | usbio.netlookchem.com |

| Appearance | Powder | cymitquimica.com |

Research Scope and Objectives for Investigating this compound

Given its classification as a unique iridoid glycoside and a derivative of the biologically active catalpol, this compound presents itself as a compound of interest for further scientific inquiry. It is considered a useful research compound for life sciences. targetmol.comcymitquimica.com

The primary objectives for future research on this compound should include:

Comprehensive Phytochemical Analysis: To identify and quantify its presence in various plant species beyond what is currently known, potentially uncovering new natural sources.

Elucidation of Biological Activities: To conduct a broad range of in vitro and in vivo assays to screen for various pharmacological effects, such as anti-inflammatory, antioxidant, neuroprotective, and anticancer activities, which are common among iridoids. cymitquimica.com

Mechanism of Action Studies: For any identified biological activities, subsequent research should focus on elucidating the underlying molecular mechanisms to understand how the compound exerts its effects at a cellular level.

Structure-Activity Relationship (SAR) Studies: To synthesize analogs of this compound to understand how its specific structural features, particularly the p-methoxycinnamoyl group, contribute to its biological profile. This could lead to the design of more potent and selective derivatives. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O12/c1-32-13-5-2-12(3-6-13)4-7-16(28)35-21-14-8-9-33-23(17(14)25(11-27)22(21)37-25)36-24-20(31)19(30)18(29)15(10-26)34-24/h2-9,14-15,17-24,26-27,29-31H,10-11H2,1H3/b7-4+/t14-,15-,17-,18-,19+,20-,21+,22+,23+,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHPDMZDZYFZLU-WEWXOPRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Chemodiversity

Botanical Sources and Distribution of 6-O-p-Methoxycinnamoylcatalpol

This compound is a derivative of catalpol (B1668604), a widely distributed iridoid glycoside. wikipedia.orgresearchgate.net Iridoids, in general, are found in numerous plant families, with high concentrations in the orders Lamiales, Gentianales, and Dipsacales. nih.gov

Plant Families and Genera Rich in Catalpol-derived Iridoids:

Plantaginaceae: This family, which includes the genus Veronica, is a significant source of catalpol and its derivatives. nih.govresearchgate.net Chemotaxonomic studies of Veronica have highlighted the prevalence of iridoid glucosides like aucubin, catalpol, and various 6-O-catalpol derivatives. nih.gov

Scrophulariaceae: This family is another prominent source of catalpol-derived iridoids. nih.govnih.gov For instance, Neopicrorhiza scrophulariiflora, a plant in this family, contains a variety of iridoid glycosides. nih.govnih.govbiocrick.com Acylated catalpol diglycosides are often considered chemotaxonomic markers for the Scrophulariaceae family. sci-hub.se

Bignoniaceae: Commonly known as the Trumpet Creeper family, Bignoniaceae is rich in terpenoids, including iridoids. researchgate.net While specific reports on this compound are less common, the family is known for producing catalpol derivatives. researchgate.net

Lamiaceae: This family also contains plants that synthesize catalpol and its derivatives. wikipedia.orgsci-hub.se

Orobanchaceae: Formerly part of the Scrophulariaceae family, plants in this family, such as those in the genus Rehmannia, are known to contain significant amounts of catalpol. wikipedia.org

The following table provides a summary of plant families and genera where catalpol-derived iridoids, including this compound, have been identified.

| Family | Genus | Notable Iridoids |

| Plantaginaceae | Veronica | Aucubin, Catalpol, 6-O-catalpol derivatives nih.govresearchgate.net |

| Scrophulariaceae | Neopicrorhiza | Picrosides, Piscrosides nih.govnih.govbiocrick.com |

| Bignoniaceae | Catalpa | Catalpol wikipedia.orgresearchgate.net |

| Lamiaceae | Stachys, Premna | Ipolamiide derivatives, Acylated rhamnopyranosyl catalpols thieme-connect.de |

| Orobanchaceae | Rehmannia | Catalpol wikipedia.org |

Geographical Distribution and Ecological Context of Source Organisms

The plant species that produce this compound and other catalpol derivatives are distributed globally, with significant concentrations in various regions. nih.govresearchgate.netuniversiteitleiden.nl For example, the Bignoniaceae family is found throughout tropical and subtropical regions of South America, Africa, and India. researchgate.net The genus Veronica is widespread across the Northern Hemisphere and in parts of the Southern Hemisphere. researchgate.net

The ecological context of these source organisms is diverse. For instance, Picrorhiza kurroa, a source of various iridoid glycosides, is a perennial herb found in the Alpine Himalayas at high altitudes. google.comgoogle.com The production of iridoids in plants is often a defense mechanism against herbivores, as these compounds can make the plants unpalatable. wikipedia.org

Co-occurrence with Structurally Related Iridoid Glycosides

This compound is typically found alongside a variety of other structurally related iridoid glycosides. This co-occurrence is a reflection of the shared biosynthetic pathways leading to these compounds.

Precursor Iridoids and Catalpol Derivatives

The biosynthesis of catalpol derivatives involves a series of enzymatic modifications of precursor iridoids. The foundational structure, catalpol, is itself derived from other iridoids. wikipedia.org

Key Precursors and Related Derivatives:

Aucubin: This iridoid is a common co-occurring compound and is considered a biosynthetic precursor to catalpol. mazums.ac.ir

Catalpol: As the direct precursor, catalpol is frequently found in plants that produce this compound. wikipedia.orgresearchgate.net

Picroside I and Picroside II: These are important iridoid glycosides found in Neopicrorhiza scrophulariiflora and are formed by the acylation of catalpol. frontiersin.org Picroside II is identified as 6-O-vanilloyl catalpol. google.com

Pikuroside: A novel iridoid isolated from Picrorhiza kurroa, found alongside picroside I, picroside II, and 6-feruloylcatalpol (B7765632). chemfaces.com

The following table details some of the precursor and related iridoid glycosides that co-occur with this compound.

| Compound | Relationship to this compound |

| Aucubin | Precursor to catalpol mazums.ac.ir |

| Catalpol | Direct precursor wikipedia.org |

| Picroside I | Catalpol derivative frontiersin.org |

| Picroside II (6-O-vanilloyl catalpol) | Catalpol derivative google.com |

| Pikuroside | Co-occurring iridoid chemfaces.com |

Related Acylated Catalpol Congeners

A diverse array of acylated catalpol congeners often co-exists with this compound. These congeners differ in the acyl group attached to the catalpol backbone.

Examples of Acylated Catalpol Congeners:

6-Feruloylcatalpol: Isolated from the roots of Picrorhiza kurroa. chemfaces.com

Verminoside: Another acylated catalpol derivative. chemfaces.comchemfaces.com

Minecoside: Found alongside 6-feruloylcatalpol in Picrorhiza kurroa. chemfaces.com

Hypericifolins: A group of acylated rhamnopyranosyl catalpol derivatives isolated from Scrophularia hypericifolia. researchgate.net

6-O-α-L-(3″-O-p-Methoxycinnamoyl-4″-O-acetyl)rhamnopyranosyl catalpol: An example of a more complex acylated catalpol derivative found in Lamiaceae species. thieme-connect.de

Picroside III: Identified as 6'-(4-hydroxy-3-methoxy cinnamoyl)catalpol. google.comgoogle.com

The structural diversity of these congeners is significant and contributes to the chemical profile of the source plant. The table below lists some of the related acylated catalpol congeners.

| Compound | Source Plant(s) |

| 6-Feruloylcatalpol | Picrorhiza kurroa chemfaces.com |

| Verminoside | Picrorhiza kurroa chemfaces.comchemfaces.com |

| Minecoside | Picrorhiza kurroa chemfaces.com |

| Hypericifolin A & B | Scrophularia hypericifolia researchgate.net |

| 6-O-α-L-(3″-O-p-Methoxycinnamoyl-4″-O-acetyl)rhamnopyranosyl catalpol | Stachys ocymastrum, Premna resinosa thieme-connect.de |

| Picroside III | Picrorhiza kurroa google.comgoogle.com |

Isolation and Purification Methodologies for Research Applications

Advanced Extraction Techniques from Plant Biomass

Extraction is the foundational step in isolating 6-O-p-Methoxycinnamoylcatalpol from plant materials. The selection and optimization of the extraction method are paramount to maximize yield and preserve the compound's structural integrity.

Solvent extraction remains a primary method for obtaining iridoid glycosides from Rehmannia glutinosa. The choice of solvent is critical, with polarity playing a key role in extraction efficiency. researchgate.net For iridoids like this compound, which are polar glycosides, polar solvents such as methanol (B129727), ethanol (B145695), and water, or their aqueous mixtures, are commonly employed. chemfaces.com

Research into the extraction of related compounds from R. glutinosa provides a framework for optimizing the isolation of this compound. Optimization studies typically evaluate several key parameters:

Solvent Composition: The ratio of organic solvent to water is adjusted to maximize the yield. For instance, studies on catalpol (B1668604) and other iridoids in R. glutinosa have found aqueous methanol (e.g., 30-70%) or ethanol solutions to be highly effective. koreascience.krnih.govnih.gov

Temperature: Higher temperatures can increase solubility and extraction rates, but excessive heat may degrade thermolabile compounds. A typical range for optimization is between 50°C and 80°C. biointerfaceresearch.commdpi.com

Extraction Time: The duration of extraction is optimized to ensure complete recovery without unnecessary energy consumption or compound degradation. koreascience.krbiointerfaceresearch.com

Solid-to-Liquid Ratio: Adjusting the ratio of plant material to solvent volume is crucial for achieving an exhaustive extraction. mdpi.com

Extraction Method: Techniques such as reflux, maceration, and ultrasonication are compared to determine the most efficient process. koreascience.krnih.gov One study identified ultrasonication with 30% aqueous methanol for 30 minutes as the optimal condition for extracting several metabolites from R. glutinosa. koreascience.kr Another investigation determined that reflux extraction with 40% ethanol at 80°C was optimal. biointerfaceresearch.com

The following interactive table summarizes parameters often optimized in solvent-based extraction for iridoids from Rehmannia glutinosa.

| Parameter | Range/Options | Typical Optimum for Iridoids | Rationale |

| Solvent | Methanol, Ethanol, Water | Aqueous Methanol or Ethanol (30-70%) | Matches the polar nature of iridoid glycosides. |

| Temperature | Ambient - 90°C | 60°C - 80°C | Enhances solubility and diffusion; avoids degradation. |

| Time | 20 min - 24 hours | 30 min - 4 hours | Balances extraction efficiency with process time and energy use. |

| Method | Maceration, Reflux, Ultrasonication | Ultrasonication, Reflux | Increases mass transfer and cell wall disruption. |

| Solid-to-Liquid Ratio | 1:3 - 1:50 (g/mL) | 1:10 - 1:40 (g/mL) | Ensures sufficient solvent penetration and solubilization. |

In line with the principles of green chemistry, several advanced extraction techniques have been developed to reduce solvent consumption, energy usage, and extraction time. These methods are increasingly applied in phytochemical research.

Ultrasound-Assisted Extraction (UAE): This technique uses the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, enhancing solvent penetration and mass transfer. researchgate.net UAE has been successfully used for extracting iridoid glycosides from R. glutinosa leaves, often with reduced extraction times and lower temperatures compared to conventional methods. nih.gov

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, PLE uses solvents (like water or ethanol) at elevated temperatures (100–250°C) and pressures. researchgate.net The high pressure keeps the solvent in a liquid state above its boiling point, which decreases its viscosity and surface tension while increasing its solvating power. This allows for rapid and efficient extraction with reduced solvent volume. researchgate.net PLE is considered a preferred green extraction method for many compounds from traditional Chinese medicines. researchgate.net

Enzyme-Assisted Extraction (EAE): This method employs specific enzymes like cellulases and pectinases to hydrolyze the plant cell wall components. researchgate.net This enzymatic degradation facilitates the release of intracellular compounds, improving extraction yield under mild temperature and pH conditions. researchgate.net

Chromatographic Separation Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential to separate and purify this compound from other constituents.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of phytochemicals. For the analytical resolution of this compound and related iridoids, reversed-phase HPLC is most common.

Typical analytical HPLC conditions for iridoids from R. glutinosa involve:

Stationary Phase (Column): C18 (also known as ODS) columns are widely used due to their ability to separate compounds based on hydrophobicity. koreascience.krmdpi.com

Mobile Phase: A gradient elution is typically employed, starting with a high proportion of a polar solvent (e.g., water, often with a small amount of acid like formic or acetic acid to improve peak shape) and gradually increasing the proportion of a less polar organic solvent like acetonitrile (B52724) or methanol. koreascience.krttu.edu

Detection: A Diode Array Detector (DAD) or UV detector is commonly used, with detection wavelengths set around 205-240 nm to monitor for iridoid glycosides. koreascience.krmdpi.com

This analytical method allows for the precise quantification of the target compound and serves as the basis for developing preparative purification methods.

To obtain the compound in larger quantities for research, preparative chromatography is employed. This often involves a multi-step process.

Initial Fractionation (Column Chromatography): The crude extract is first subjected to low-pressure column chromatography for initial fractionation. Macroporous resins (e.g., D101) or silica (B1680970) gel are common stationary phases. ttu.edumdpi.com Elution is performed with a stepwise gradient of solvents, such as water-ethanol mixtures, to separate the extract into several fractions based on polarity, thereby enriching the fraction containing the target iridoids. mdpi.comnih.gov

High-Purity Isolation (Preparative HPLC & HSCCC):

Preparative HPLC: This technique is a scaled-up version of analytical HPLC, using larger columns and higher flow rates to isolate pure compounds. nih.govgilson.com It offers high resolution but can be expensive and consume large volumes of solvent. nih.gov

High-Speed Countercurrent Chromatography (HSCCC): HSCCC is a form of liquid-liquid partition chromatography that eliminates the use of a solid support, thereby avoiding the irreversible adsorption of the sample. nih.govnih.gov It has proven highly effective for isolating polar compounds like iridoid glycosides from R. glutinosa and other medicinal plants. nih.govmdpi.commdpi.comnih.gov The process relies on a suitable two-phase solvent system. The selection of this system is critical and is based on the partition coefficient (K value) of the target compound. For iridoid glycosides, solvent systems often consist of mixtures like ethyl acetate–n-butanol–water or dichloromethane–methanol–n-butanol–water. nih.govnih.gov

The following table presents examples of HSCCC solvent systems used for the preparative isolation of iridoid glycosides from various plant sources, which could be adapted for this compound.

| Plant Source | Target Compound(s) | HSCCC Solvent System (v/v/v) | Reference |

| Rehmannia glutinosa | Catalpol | Ethyl acetate–n-butanol–water (2:1:3) | nih.gov |

| Fructus Corni | Morroniside, Loganin | Dichloromethane–methanol–n-butanol–water–acetic acid (5:5:3:4:0.1) | nih.gov |

| Lonicerae Japonicae Flos | Various Iridoid Glucosides | Ethyl acetate/n-butanol/methanol/water (5:1:1:5) | mdpi.com |

| Gentianae radix | Loganic acid, Swertiamarin | Ethyl acetate–n-butanol–water (2:1:3) | mdpi.com |

Research continues to advance chromatographic techniques, offering new strategies for separating complex mixtures of structurally similar compounds like iridoids.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that uses a polar stationary phase (e.g., amide, diol) and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent. shodex.comresearchgate.net It is particularly well-suited for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography, making it a promising technique for resolving complex mixtures of iridoid glycosides. researchgate.net

Two-Dimensional Liquid Chromatography (2D-LC): This powerful technique enhances separation capacity by combining two different chromatographic columns or modes (e.g., reversed-phase x HILIC) in an offline or online setup. researchgate.net Fractions collected from the first dimension are further separated in the second dimension, providing significantly higher resolution for complex samples like plant extracts. researchgate.net

Chemical Derivatization for Enhanced Separation: For mixtures of iridoids that are particularly difficult to resolve, chemical derivatization can be employed. A study showed that permethylation of iridoid glycosides increased their hydrophobicity. ttu.edu This change in polarity facilitated a more effective separation using reversed-phase LC and enhanced their detection by mass spectrometry. ttu.edu

Purity Assessment and Quality Control in Research Isolates

Ensuring the purity and quality of isolated this compound is paramount for the validity and reproducibility of research findings. A variety of analytical methods are employed to assess the purity of the final product and to establish a comprehensive quality control profile.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment. chemfaces.com By comparing the chromatogram of the isolated sample to that of a certified reference standard, the presence and quantity of impurities can be determined. A single, sharp peak at the expected retention time is indicative of a high-purity sample. The purity is often expressed as a percentage, with research-grade compounds typically exceeding 98% purity. chemfaces.combiocrick.com

Spectroscopic techniques are also indispensable for confirming the identity and purity of this compound. tutorchase.com These methods provide a unique "spectral fingerprint" of the molecule. tutorchase.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, allowing for the unambiguous identification of the compound and the detection of any structural impurities.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming its identity. biocrick.com High-resolution mass spectrometry can provide the exact molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, which helps to confirm its structure. nih.gov

A combination of these chromatographic and spectroscopic methods provides a robust quality control framework, ensuring that the isolated this compound is of sufficient purity and accurately identified for use in scientific research.

Data Tables

Table 1: Chromatographic Methods for Isolation and Purity Assessment

| Technique | Role in Research | Principle of Separation | Common Phases Used for Iridoid Glycosides |

| Column Chromatography | Initial purification of crude extracts | Differential adsorption to a solid stationary phase from a liquid mobile phase. nih.gov | Stationary Phase: Silica gel Mobile Phase: Gradients of solvents like hexane (B92381) and ethyl acetate. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Final purification and purity assessment | High-pressure separation based on partitioning between a liquid mobile phase and a solid stationary phase. masterorganicchemistry.com | Stationary Phase: C18 reversed-phase columns Mobile Phase: Mixtures of acetonitrile and water or methanol and water. researchgate.net |

| Thin-Layer Chromatography (TLC) | Rapid analysis of fractions and reaction monitoring | Separation on a thin layer of adsorbent material based on differential migration with a solvent. masterorganicchemistry.com | Stationary Phase: Silica gel plates Mobile Phase: Various solvent systems, often similar to those used in column chromatography. google.com |

Table 2: Spectroscopic and Other Methods for Quality Control

| Method | Purpose in Quality Control | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity analysis | Detailed information on the carbon-hydrogen framework of the molecule. biocrick.com |

| Mass Spectrometry (MS) | Molecular weight determination and identification | Precise mass of the molecule, confirming its elemental composition. biocrick.com |

| Infrared (IR) Spectroscopy | Functional group analysis | Presence of specific chemical bonds and functional groups. nih.gov |

| Melting Point Determination | Physical property characterization | A sharp and specific melting point range indicates high purity. moravek.com |

Biosynthesis and Metabolic Pathway Elucidation

General Iridoid Biosynthesis Pathway in Plants

Iridoids are monoterpenoids characterized by a cyclopentanopyran ring system. wikipedia.org Their biosynthesis originates from the universal precursors of all isoprenoids. nih.gov These compounds often serve as defensive agents against herbivores and pathogens. wikipedia.orgbiorxiv.org

Early Precursor Formation (e.g., Isopentenyl Diphosphate and Dimethylallyl Diphosphate Pathways)

The journey to iridoids begins with the synthesis of two five-carbon building blocks: Isopentenyl Diphosphate (IPP) and its isomer, Dimethylallyl Diphosphate (DMAPP). nih.govnih.gov Plants utilize two distinct pathways for their formation: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. wikipedia.orgresearchgate.net In the context of monoterpene biosynthesis, including iridoids, the MEP pathway in the plastids is the primary source of these precursors. researchgate.net

The MEP pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. researchgate.net IPP is the primary product, which is then converted to the more reactive DMAPP by the enzyme IPP isomerase (EC 5.3.3.2). nih.govwikipedia.org This isomerization is a critical activation step, creating the electrophilic DMAPP required for the subsequent chain-elongation reactions. nih.govnih.gov

Monoterpenoid Skeleton Formation (e.g., Geraniol (B1671447) and Iridodial)

The formation of the C10 monoterpenoid skeleton is initiated by the head-to-tail condensation of one molecule of IPP and one molecule of DMAPP. This reaction is catalyzed by Geranyl Diphosphate Synthase (GPPS) to produce Geranyl Diphosphate (GPP). nih.govnih.gov

The pathway then proceeds through a series of enzymatic modifications to form the characteristic iridoid structure:

Hydrolysis: GPP is hydrolyzed to geraniol by Geraniol Synthase (GES). nih.govresearchgate.net

Hydroxylation: Geraniol undergoes hydroxylation at the C8 position, a reaction catalyzed by the cytochrome P450 enzyme Geraniol 8-hydroxylase (G8H). researchgate.net

Oxidation: The resulting 8-hydroxygeraniol is then oxidized to 8-oxogeranial by 8-hydroxygeraniol oxidoreductase (8HGO). researchgate.netresearchgate.net

Reductive Cyclization: The crucial step is the formation of the cyclopentanoid ring from the linear 8-oxogeranial. This is catalyzed by Iridoid Synthase (ISY), which performs an NADPH-dependent reduction followed by a cyclization reaction to produce the core iridoid skeletons, nepetalactol and its open-ring isomer, iridodial. wikipedia.orgresearchgate.netresearchgate.net The recent discovery of iridoid cyclases (ICYC) has further clarified that these enzymes catalyze the cyclization of the reactive enol intermediate generated by ISY to form specific iridoid stereoisomers. biorxiv.org

Table 1: Key Enzymes in the General Iridoid Biosynthesis Pathway

| Enzyme | Abbreviation | Function | Reference(s) |

| Isopentenyl Diphosphate Isomerase | IPP Isomerase | Interconversion of IPP and DMAPP | nih.gov, wikipedia.org |

| Geranyl Diphosphate Synthase | GPPS | Synthesizes GPP from IPP and DMAPP | nih.gov, nih.gov |

| Geraniol Synthase | GES | Hydrolyzes GPP to Geraniol | nih.gov, researchgate.net |

| Geraniol 8-hydroxylase | G8H | Hydroxylates Geraniol to 8-hydroxygeraniol | researchgate.net |

| 8-hydroxygeraniol oxidoreductase | 8HGO | Oxidizes 8-hydroxygeraniol to 8-oxogeranial | researchgate.net, researchgate.net |

| Iridoid Synthase | ISY | Catalyzes reductive cyclization of 8-oxogeranial to form the iridoid skeleton | wikipedia.org, researchgate.net |

| Iridoid Cyclase | ICYC | Catalyzes cyclization of the ISY-generated intermediate into specific stereoisomers | biorxiv.org |

Specific Biosynthesis of Catalpol (B1668604) and its Acylated Derivatives

Catalpol is a common iridoid glycoside found in various plants, including those of the Rehmannia genus. wikipedia.orgnih.gov Its biosynthesis involves further modifications of the initial iridoid scaffold, followed by the specific acylation to form 6-O-p-Methoxycinnamoylcatalpol. chemfaces.com

Enzymatic Conversions Leading to Catalpol

Following the formation of the initial iridoid skeleton (e.g., nepetalactol), a series of largely uncharacterized but proposed enzymatic steps, including hydroxylations, oxidations, and glycosylations, lead to the formation of catalpol. In Rehmannia glutinosa, a plant known to produce catalpol, transcriptome analysis has identified several candidate genes involved in this process. nih.gov

Key enzymatic steps are believed to include:

Hydroxylation Events: Additional hydroxyl groups are introduced onto the iridoid ring by cytochrome P450 monooxygenases (CYPs).

Epoxidation: The formation of the characteristic epoxide ring of catalpol is another critical step, likely catalyzed by a specific monooxygenase.

Glycosylation: The attachment of a glucose molecule to the iridoid aglycone is a crucial step for stability and solubility, catalyzed by UDP-dependent glycosyltransferases (UGTs). Transcriptome studies have identified numerous UGTs that are differentially expressed in tissues with high catalpol accumulation. nih.gov

While the complete sequence of enzymes from nepetalactol to catalpol is not fully elucidated, the pathway involves a cascade of oxidative and glycosylation reactions that build upon the core iridoid structure.

Proposed Acylation Mechanisms at the 6-O Position

The final step in the biosynthesis of this compound is the esterification of the hydroxyl group at the C-6 position of the glucose moiety of catalpol with p-methoxycinnamic acid. This reaction is catalyzed by a specific acyltransferase.

The proposed mechanism involves:

Activation of p-Methoxycinnamic Acid: The carboxylic acid is first activated, typically by conversion to a thioester with Coenzyme A, forming p-methoxycinnamoyl-CoA. This reaction requires ATP.

Acyl-Group Transfer: An acyltransferase enzyme, likely belonging to the BAHD (BEAT, AHCT, HCBT, DAT) family of plant acyltransferases, binds both catalpol and p-methoxycinnamoyl-CoA.

Ester Bond Formation: The enzyme facilitates a nucleophilic attack from the 6-O-hydroxyl group of the glucose on the thioester carbonyl carbon of p-methoxycinnamoyl-CoA. This results in the formation of the ester linkage and the release of Coenzyme A, yielding the final product, this compound. The acylation of a serine residue in the active site of such enzymes is a common mechanistic feature that facilitates the transfer of the acyl group. nih.govresearchgate.net

Molecular and Genetic Approaches to Pathway Research

The elucidation of the iridoid and catalpol biosynthetic pathways has been significantly advanced by modern molecular and genetic techniques. These approaches allow researchers to identify and functionally characterize the genes and enzymes involved.

Key research methodologies include:

Transcriptome Analysis (RNA-Seq): By comparing the transcriptomes of different tissues (e.g., those with high vs. low compound accumulation) or plants under different conditions, researchers can identify candidate genes whose expression levels correlate with the production of specific metabolites. nih.govnih.gov This has been used in Rehmannia glutinosa to identify unigenes for enzymes like GPPS, G10H, and various UGTs associated with catalpol biosynthesis. nih.gov

Functional Genomics: Candidate genes identified through transcriptomics are then functionally characterized. This often involves heterologous expression, where the gene is cloned and expressed in a host organism like E. coli or yeast. The resulting recombinant protein is then tested for its enzymatic activity with putative substrates. nih.govpnas.org

Metabolomics: Advanced analytical techniques, such as UPLC-Q-TOF-MS (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry), are used to precisely measure the levels of iridoids and other metabolites in plant tissues. nih.gov Correlating these metabolite profiles with transcriptomic data strengthens the link between specific genes and metabolic pathways.

Gene Co-expression Networks: Weighted gene co-expression network analysis (WGCNA) is a systems biology method used to find clusters (modules) of highly correlated genes. This can reveal entire sets of genes that are likely to be functionally related and involved in a specific biosynthetic pathway. nih.gov

Table 2: Modern Approaches in Iridoid Pathway Elucidation

| Research Approach | Description | Key Findings/Applications | Reference(s) |

| Transcriptomics (RNA-Seq) | High-throughput sequencing of mRNA to profile gene expression. | Identification of differentially expressed genes (e.g., CYPs, UGTs, TFs) in metabolite-rich tissues. | nih.gov, nih.gov |

| Functional Characterization | Heterologous expression of candidate genes in microbial hosts to verify enzyme function. | Confirmed the function of key pathway enzymes like Iridoid Synthase (ISY). | pnas.org, nih.gov |

| Metabolomics (UPLC-Q-TOF-MS) | Sensitive and accurate quantification of small molecule metabolites in biological samples. | Correlated specific iridoid profiles with gene expression patterns. | nih.gov |

| Gene Co-expression Analysis (WGCNA) | Statistical method to identify modules of highly correlated genes across multiple samples. | Revealed clusters of genes associated with iridoid metabolism. | nih.gov |

Compound Glossary

Chemical Synthesis and Semi Synthesis Strategies for Research

Rationale for Synthetic and Semi-synthetic Investigations

While 6-O-p-Methoxycinnamoylcatalpol can be isolated from natural sources such as Rehmannia glutinosa, reliance on extraction presents several challenges. chemfaces.com The concentration of the compound in plants can be variable, and the extraction and purification processes can be complex and low-yielding. Synthetic and semi-synthetic investigations are therefore driven by several key rationales:

Improving Bioavailability and Efficacy: Natural iridoid glycosides like catalpol (B1668604), the precursor to the title compound, sometimes exhibit poor fat solubility, short biological half-life, and low bioavailability, which can limit their therapeutic potential. researchgate.net Structural modification through synthesis allows for the creation of derivatives with improved pharmacokinetic profiles, such as increased lipophilicity, which may enhance their ability to cross cell membranes. conicet.gov.ar

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound—for instance, by altering the acyl group at the 6-O position or modifying other parts of the iridoid scaffold—researchers can probe which parts of the molecule are essential for its biological activity. This is fundamental to understanding its mechanism of action and designing more potent compounds. nih.gov

Access to Novel Analogs: Synthesis provides access to a vast chemical space of novel analogs that are not found in nature. These new compounds can be screened for a wide range of biological activities, potentially leading to the discovery of new therapeutic agents for various conditions. nih.govresearchgate.net

Confirmation of Structure and Stereochemistry: Chemical synthesis can be used to unequivocally confirm the structure and stereochemistry of a naturally isolated compound.

Sustainable Supply: A robust synthetic route ensures a consistent and scalable supply of the compound for extensive preclinical and potentially clinical research, independent of the variability of natural sources.

Semi-synthetic Derivatization from Catalpol Precursors

Semi-synthesis is a highly practical approach that leverages the readily available and complex stereochemical scaffold of a natural product, in this case, catalpol. Catalpol is a common iridoid glycoside that serves as an excellent starting material for producing a variety of derivatives, including this compound. researchgate.netwikipedia.orgresearchgate.net

The synthesis of this compound from catalpol is achieved through a regioselective acylation (or esterification) reaction. This involves chemically attaching a p-methoxycinnamoyl group to the primary hydroxyl group at the C-6 position of the catalpol core.

The general strategy involves reacting catalpol with an activated form of p-methoxycinnamic acid, such as its acid chloride or anhydride (B1165640), in the presence of a suitable base and solvent. The primary hydroxyl at the C-6 position is generally more reactive than the secondary hydroxyl groups on the iridoid core and the glucose moiety, allowing for a degree of regioselectivity. However, to achieve exclusive acylation at the C-6 position and prevent reactions at other hydroxyl groups, a protection-deprotection strategy may be employed. This involves:

Protection: Temporarily blocking the more reactive hydroxyl groups on the glucose moiety.

Acylation: Reacting the partially protected catalpol with a p-methoxycinnamoylating agent.

Deprotection: Removing the protecting groups to yield the final product.

Studies on related compounds have shown that acylation of catalpol can be performed using various methods, including microwave-assisted synthesis to potentially shorten reaction times. researchgate.netresearchgate.net

The catalpol scaffold is a versatile platform for generating diverse analogs. Researchers have explored numerous modifications beyond simple acylation at the C-6 position to create libraries of compounds for biological screening.

Lipophilic Derivatives: To improve bioavailability, novel lipophilic catalpol analogs have been prepared through the regioselective addition of silyl (B83357) ether moieties. conicet.gov.ar These modifications increase the calculated LogP value, which is a measure of lipophilicity, potentially aiding in passive diffusion across cell membranes. conicet.gov.ar

Hybrid Compounds: In a drug combination strategy, pyrazole (B372694) moieties have been attached to the catalpol structure to synthesize derivatives aimed at serving as potential cancer inhibitors. researchgate.net

Target-Oriented Analogs: Starting from the natural product catalpol, novel analogs have been designed to break through the structural limitations of natural derivatives and improve efficacy against specific diseases like heart failure. nih.gov These efforts led to the discovery of compounds with superior performance compared to the original natural product in preclinical models. nih.gov

The table below summarizes various semi-synthetic modifications of the catalpol precursor.

| Modification Type | Reagents/Strategy | Target Position(s) | Purpose | Reference |

| Acylation | p-Methoxycinnamoyl chloride/anhydride | C-6 Hydroxyl | Synthesis of this compound | researchgate.net |

| Acylation | Crotonic anhydride (microwave-assisted) | Multiple Hydroxyls | Design of drug ligands | researchgate.net |

| Silylation | Silylating agents | Hydroxyl groups | Increase lipophilicity | conicet.gov.ar |

| Hybridization | Pyrazole synthesis principles | Varied | Potential anticancer activity | researchgate.net |

| Structural Redesign | Multi-step organic synthesis | Varied | Improve efficacy for specific targets (e.g., heart failure) | nih.gov |

Total Synthesis Approaches to the Iridoid Glycoside Scaffold

Total synthesis involves constructing the complex iridoid glycoside core from simple, commercially available starting materials. This approach is significantly more challenging than semi-synthesis but offers the ultimate flexibility in structural design, allowing for the creation of analogs that are impossible to make from the natural precursor. The total synthesis of an iridoid glycoside like this compound has not been specifically reported, but strategies for the core iridoid structure have been developed.

Key challenges in the total synthesis of iridoids include:

Constructing the cis-fused bicyclic cyclopenta[c]pyran ring system. acs.org

Controlling the stereochemistry at multiple chiral centers.

Attaching the glucose moiety (glycosylation) with the correct stereochemical linkage.

Modern synthetic strategies have been developed to address these challenges. For example, one approach utilizes a phosphine-catalyzed intermolecular [3+2] cycloaddition to rapidly build the core iridoid ring system with a high degree of regio- and stereocontrol. acs.org Another bio-inspired approach mimics the natural biosynthetic pathway, using cascade reactions to form multiple rings in a single step, leading to efficient syntheses of complex iridoid natural products. jst.go.jp The biosynthesis of the iridoid scaffold in plants proceeds from geraniol (B1671447) via the key intermediate 8-oxogeranial, which is cyclized by the enzyme iridoid synthase. wikipedia.orgresearchgate.netnih.gov Total synthesis strategies can draw inspiration from these biological pathways.

High-Throughput Synthesis Platforms for Analog Libraries

To efficiently explore the structure-activity relationships of iridoids and discover new lead compounds, modern drug discovery often relies on the creation of large compound libraries. High-throughput (HT) synthesis platforms enable the rapid, parallel synthesis of hundreds or thousands of analogs. rsc.org

While a specific HT platform for this compound is not described, the principles are applicable. Such a platform would likely involve:

Solid-Phase Synthesis: Attaching the catalpol precursor to a solid support (resin), allowing for the use of excess reagents and simplified purification by simple filtration and washing.

Parallel Reactors: Using multi-well plates where different reagents can be added to each well, allowing for the simultaneous synthesis of a large number of distinct analogs.

"Click" Chemistry: Employing robust and high-yielding reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), to link a diverse set of building blocks to the iridoid scaffold. rsc.org

The goal of these platforms is to quickly generate a library of structurally diverse iridoid analogs. nih.govjst.go.jp This library can then be subjected to high-throughput screening to identify compounds with desired biological activities.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the intricate molecular structure of 6-O-p-Methoxycinnamoylcatalpol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon and proton framework of the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, signals corresponding to the different protons within the molecule are observed at specific chemical shifts (δ), measured in parts per million (ppm). libretexts.org For instance, the protons of the methoxy (B1213986) group (-OCH₃) typically appear as a singlet, while protons on the aromatic ring and the catalpol (B1668604) core exhibit characteristic splitting patterns (e.g., doublets, triplets, multiplets) due to spin-spin coupling with neighboring protons. rsc.orgresearchgate.net These coupling constants (J values) provide valuable information about the dihedral angles between adjacent protons, aiding in the determination of the relative stereochemistry of the molecule. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in this compound gives rise to a distinct signal. np-mrd.org The chemical shifts of these signals are indicative of the carbon's chemical environment, such as whether it is part of an aromatic ring, a double bond, an ester carbonyl group, or the glycosidic portion of the molecule. libretexts.org For example, the carbonyl carbon of the p-methoxycinnamoyl group will have a characteristic downfield chemical shift.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons.

COSY spectra reveal correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule.

HSQC spectra correlate each proton signal with the signal of the carbon to which it is directly attached.

HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the different fragments of the molecule, such as connecting the p-methoxycinnamoyl group to the catalpol core.

A supplier of this compound offers comprehensive testing including ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure strict quality control. biomart.cn

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methoxy Protons (-OCH₃) | ~3.8 | ~55 |

| Aromatic Protons | ~6.8 - 7.6 | ~114 - 160 |

| Olefinic Protons | ~6.3 - 7.7 | ~115 - 145 |

| Anomeric Proton (H-1') | ~4.5 - 5.5 | ~95 - 105 |

| Catalpol Core Protons | ~1.5 - 5.0 | ~20 - 100 |

| Ester Carbonyl Carbon | N/A | ~165 - 175 |

Note: The exact chemical shifts can vary depending on the solvent and the specific stereochemistry of the molecule.

Mass Spectrometry (MS) and Tandem MS for Fragment Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. msu.edu When coupled with fragmentation analysis, particularly through tandem mass spectrometry (MS/MS), it provides significant structural information. labmanager.com

In a typical MS experiment, the molecule is ionized to form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. chemguide.co.uk The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound, which for this compound is 522.5 g/mol . pharmaffiliates.com

Tandem MS (MS/MS): In tandem MS, the molecular ion is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. youtube.com The pattern of these fragment ions is characteristic of the molecule's structure. chemguide.co.uklibretexts.org For this compound, key fragmentations would include the loss of the p-methoxycinnamoyl group and cleavages within the catalpol and glucose units. nih.gov Analyzing these fragmentation patterns allows researchers to deduce the sequence and connectivity of the different structural motifs within the molecule. docbrown.info

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. vscht.czlibretexts.org The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrational energies of its bonds. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | Broad band around 3400 |

| Alkene (C=C) | C=C Stretch | ~1630 |

| Aromatic Ring | C=C Stretch | ~1600 and ~1510 |

| Ester (C=O) | C=O Stretch | ~1715 |

| Ether (C-O) | C-O Stretch | ~1250 and ~1080 |

Note: These are approximate values and can be influenced by the molecular environment. spectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated systems within the molecule. The p-methoxycinnamoyl group in this compound contains a conjugated system of double bonds and an aromatic ring, which will absorb UV light at a characteristic wavelength (λₘₐₓ). This property is particularly useful for quantitative analysis.

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are essential for separating this compound from other compounds in a mixture and for determining its purity and concentration.

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are widely used for the analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the most common and powerful technique for the analysis of this compound. taylorfrancis.com The compound is first separated from other components in a sample by high-performance liquid chromatography (HPLC). The eluent from the HPLC column is then introduced into the mass spectrometer, which provides detection and structural information. spectroscopyonline.com LC-MS is highly sensitive and selective, making it ideal for detecting and quantifying low levels of the compound in complex matrices like plant extracts. merckmillipore.comchromatographyonline.com Tandem mass spectrometry (LC-MS/MS) can be used for even greater selectivity and sensitivity in quantitative assays. nih.govncsu.edu

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility and thermal lability of iridoid glycosides, direct analysis by GC-MS is generally not feasible without derivatization. Derivatization would be required to make this compound more volatile and thermally stable. Therefore, LC-MS is the preferred method. However, GC-MS can be a powerful tool for analyzing specific fragments or related volatile compounds. nih.gov

Method Development and Validation for Research Samples

For reliable quantitative analysis of this compound in research samples, it is crucial to develop and validate the analytical method. researchgate.netnih.gov Method validation ensures that the analytical procedure is suitable for its intended purpose. pfigueiredo.orgiupac.orghbm4eu.eu

Key parameters that are evaluated during method validation include: researchgate.net

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of standards of known concentrations. nih.gov

Accuracy: The closeness of the measured value to the true value. This is often determined by analyzing a sample with a known concentration of the analyte (e.g., a certified reference material) or by performing recovery studies where a known amount of the analyte is added to a blank sample matrix. pfigueiredo.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Selectivity/Specificity: The ability of the method to accurately measure the analyte in the presence of other components that may be expected to be present in the sample.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A commercial supplier offers this compound with a purity of 98%. lookchem.comcymitquimica.com

Advanced Microscopic and Diffraction Techniques (e.g., X-ray Crystallography for Structural Confirmation)

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. libretexts.org This technique provides an absolute confirmation of a molecule's structure, offering precise data on bond lengths, bond angles, and stereochemistry. uol.de The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. mpg.de By analyzing the positions and intensities of these diffracted spots, researchers can compute an electron density map of the molecule and build an exact 3D model. uol.dempg.de

This method is considered the gold standard in structural biology and chemistry for its ability to provide unequivocal structural proof without any size limit for the macromolecular complexes. nih.gov While spectroscopic methods like NMR and mass spectrometry are crucial for initial structural elucidation of iridoids, X-ray crystallography offers the final, unambiguous confirmation of the proposed structure. dokumen.pub

Although it is a primary tool for characterizing new natural products, specific single-crystal X-ray diffraction data for this compound is not widely reported in the literature. However, a hypothetical successful analysis would yield a set of crystallographic parameters similar to those presented in the table below, which are standard outputs of such an experiment.

Table 1: Representative Data from a Single-Crystal X-ray Diffraction Analysis

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system to which the crystal belongs (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal structure. | P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal lattice. | a = 10.5 Å, b = 15.2 Å, c = 9.8 Åα = 90°, β = 105.5°, γ = 90° |

| Volume (V) | The volume of the unit cell. | 1510 ų |

| Z | The number of molecules per unit cell. | 4 |

| Calculated Density (ρ) | The theoretical density of the crystal. | 1.45 g/cm³ |

| Final R-indices | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | R1 = 0.045, wR2 = 0.115 |

| Goodness-of-fit (S) | An indicator of the quality of the structural model refinement. | 1.05 |

Computational Chemistry Approaches in Structural Analysis

Computational chemistry provides powerful tools that complement experimental data, offering insights into molecular structure, stability, and reactivity. nih.gov These in-silico methods are invaluable for corroborating structures proposed by spectroscopic techniques and for predicting properties that are difficult to measure experimentally.

One of the most common computational techniques used in the analysis of natural products is Density Functional Theory (DFT). DFT calculations can predict the lowest energy conformation (the most stable 3D shape) of a molecule, calculate its vibrational frequencies (to compare with experimental IR spectra), and predict its NMR chemical shifts. This helps to resolve ambiguities in spectral assignments and confirm the relative stereochemistry of the molecule.

While specific, extensive computational studies on this compound are not prominent, related research highlights the utility of these methods. For instance, in a study of compounds isolated from Dolichandrone atrovirens, which included 10-O-trans-p-Methoxycinnamoylcatalpol, DFT calculations were employed to confirm the chemoselectivity of a cycloaddition reaction on the co-isolated iridoid, Ixoside. researchgate.net This demonstrates how computational approaches are applied to understand the reactivity and properties of complex molecules within the same chemical class. These theoretical models are crucial for rationalizing experimental outcomes and guiding further research. nih.govresearchgate.net

Table 2: Applications of Computational Chemistry in the Structural Analysis of Natural Products

| Computational Method | Application in Structural Analysis | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | - Geometry optimization- NMR and IR spectra prediction- Conformational analysis | - Most stable 3D structure- Correlation with experimental spectra- Relative energies of different conformers |

| Time-Dependent DFT (TD-DFT) | - Prediction of electronic (UV-Vis) spectra | - Wavelength of maximum absorption (λmax)- Understanding electronic transitions |

| Molecular Dynamics (MD) Simulation | - Exploration of conformational space- Analysis of intermolecular interactions | - Dynamic behavior of the molecule in solution- Interaction with solvents or biological targets |

| Quantum Theory of Atoms in Molecules (QTAIM) | - Analysis of chemical bonds and non-covalent interactions | - Bond strength and type- Characterization of hydrogen bonds |

Preclinical Research on Biological Activities and Mechanistic Pathways

In Vitro Pharmacological Investigations

In vitro studies provide a foundational understanding of a compound's interaction with biological systems at the cellular and molecular level. For 6-O-p-Methoxycinnamoylcatalpol and its related derivatives, these investigations have centered on inflammation, and enzyme inhibition.

Cellular Proliferation and Apoptosis Modulation in Experimental Models

Currently, there is no publicly available scientific literature detailing in vitro studies on the effects of this compound on cellular proliferation or apoptosis modulation in experimental models.

Inflammatory Pathway Modulation (e.g., NF-κB Inhibition, Cytokine Regulation)

Research on catalpol (B1668604) derivatives with 6-O-substituted cinnamyl moieties has shed light on their anti-inflammatory properties. A study on a closely related compound, 6-O-veratroyl catalpol, demonstrated its ability to suppress pro-inflammatory cytokines. nih.gov In this research, 6-O-veratroyl catalpol was shown to inhibit the expression of interleukin (IL)-1β and tumor necrosis factor (TNF)-α in phorbol (B1677699) 12-myristate 13-acetate (PMA)-stimulated THP-1 monocytic cells. nih.gov The mechanistic investigation revealed that this inhibition is mediated through the suppression of the protein kinase C (PKC) activity, which subsequently leads to the inactivation of the downstream extracellular signal-regulated kinase (ERK) and nuclear factor-kappa B (NF-κB) inflammatory pathway. nih.gov

Another study comparing various scropoliosides, which are catalpol derivatives with 6-O-substituted cinnamyl moieties, found that these modifications enhance the inhibitory activity against NF-κB activation compared to catalpol alone. nih.gov This suggests that the cinnamyl group at the 6-O position is crucial for the anti-inflammatory effects. The study indicated that compounds with low-polarity substituents at this position displayed higher NF-κB inhibitory potency. nih.gov

| Experimental Model | Key Findings | Mechanistic Pathway |

|---|---|---|

| PMA-stimulated THP-1 monocytic cells | Inhibited the expression of IL-1β and TNF-α. nih.gov | Suppression of PKC activity, leading to inactivation of ERK and NF-κB pathways. nih.gov |

Oxidative Stress Mitigation and Antioxidant Mechanisms (e.g., Radical Scavenging Assays)

There is currently no available scientific literature from radical scavenging assays or other antioxidant mechanism studies specifically investigating the effects of this compound.

Antimicrobial Research in Model Systems

No preclinical research data on the antimicrobial activity of this compound in model systems is currently available in the public domain.

Enzyme Inhibition and Molecular Target Engagement Studies (e.g., DNA Polymerase Inhibition)

While direct studies on this compound are limited, research on a synthetic derivative, 6,10,2′,6′-tetraacetyl-O-catalpol, has shown inhibitory activity against Taq DNA polymerase. This suggests that catalpol derivatives can engage with and inhibit the function of key enzymes. The mechanism of inhibition by catalpol itself is suggested to be competitive with deoxynucleoside triphosphates (dNTPs) at the enzyme's binding site. researchgate.net

| Compound | Enzyme Target | Observed Effect | Proposed Mechanism |

|---|---|---|---|

| 6,10,2′,6′-tetraacetyl-O-catalpol | Taq DNA polymerase | Inhibition of enzyme activity. | Competitive inhibition with dNTPs at the binding site. researchgate.net |

In Vivo Preclinical Animal Model Studies

As of the current available scientific literature, there are no published in vivo preclinical animal model studies that have investigated the biological activities or mechanistic pathways of this compound.

Assessment of Neuroprotective Effects in Experimental Rodent Models

Preclinical investigations into the neuroprotective properties of this compound in rodent models are not extensively documented in the current scientific literature. However, studies on its parent compound, catalpol, have demonstrated neuroprotective effects. For instance, catalpol has been shown to offer protection in rodent models of neurodegenerative diseases by mitigating oxidative stress and inflammation. nih.govnews-medical.netnih.gov These studies provide a basis for hypothesizing that derivatives such as this compound may also possess neuroprotective capabilities, though direct experimental evidence is pending.

| Experimental Model | Compound Tested | Key Findings | Citation |

| D-galactose-induced aging in mice | Catalpol | Ameliorated cognition deficits and attenuated oxidative damage in the brain. | nih.gov |

| Various neurological disease models | Catalpol | Exhibits antioxidant, anti-neuroinflammatory, and anti-apoptotic properties. | news-medical.net |

| H2O2-stimulated primary cortical neurons | Catalpol | Reversed apoptosis and restored mitochondrial membrane potential. | nih.gov |

Investigation of Anti-inflammatory Responses in Animal Models

The anti-inflammatory potential of 6-O-substituted catalpol derivatives has been a key area of preclinical research. Studies have shown that the addition of a cinnamyl moiety at the 6-O position of catalpol enhances its anti-inflammatory activity. nih.govnih.govresearchgate.net Specifically, compounds with low-polarity substituents at this position exhibit greater inhibitory potency against nuclear factor-κB (NF-κB), a key regulator of inflammation. nih.govresearchgate.net

| Compound Class | Key Findings | Citation |

| 6-O-substituted catalpol derivatives | Exhibit higher inhibitory activities against NF-κB activation compared to catalpol. | nih.govresearchgate.net |

| Scropolioside-D2 (contains a cinnamyl moiety) | Showed anti-inflammatory activity in a rat paw swelling experiment. | nih.gov |

Evaluation of Antiproliferative Activities in Xenograft Models

Currently, there is a lack of published preclinical studies evaluating the antiproliferative activities of this compound specifically in xenograft models. Research in this area has primarily focused on the in vitro antiproliferative effects of catalpol and its simplified synthetic derivatives against various human tumor cell lines. nih.govresearchgate.net These studies have shown that certain iridoid scaffolds derived from catalpol can induce growth inhibition and cell cycle arrest in cancer cells. nih.gov However, to ascertain the in vivo efficacy and potential of this compound as an antiproliferative agent, further investigations using xenograft models are necessary.

| Compound Type | Experimental Model | Key Findings | Citation |

| Simplified iridoid scaffolds | Human solid tumor cell lines (in vitro) | Induced growth inhibition and cell cycle arrest at the G1 phase. | nih.gov |

| Pyrazole (B372694) modified catalpol derivatives | Pancreatic and esophageal cancer cell lines (in vitro) | Demonstrated weak to strong inhibitory activity depending on the specific derivative. | researchgate.net |

Molecular Mechanisms of Action and Target Identification

Receptor Binding and Signaling Pathway Analysis

The molecular mechanisms underlying the biological activities of this compound are understood primarily through studies of related 6-O-substituted catalpol derivatives. A significant finding is that these derivatives demonstrate more potent inhibition of the nuclear factor-κB (NF-κB) signaling pathway compared to the parent compound, catalpol. nih.govnih.govresearchgate.net The NF-κB pathway is a critical mediator of the inflammatory response, and its inhibition is a key mechanism for the anti-inflammatory effects of these compounds.

While specific receptor binding studies for this compound have not been reported, the inhibition of the NF-κB pathway suggests an interaction with upstream signaling components that regulate NF-κB activation.

| Compound Class | Signaling Pathway | Effect | Citation |

| 6-O-substituted catalpol derivatives | Nuclear Factor-κB (NF-κB) | Higher inhibitory potency compared to catalpol. | nih.govresearchgate.net |

| Scropolioside B (a 6-O-substituted derivative) | NF-κB and NLRP3 pathways | Effective inhibition of IL-1β and other cytokines. | nih.gov |

Gene Expression and Proteomic Profiling in Response to Treatment

As of the current date, there are no specific studies available in the scientific literature that have performed gene expression or proteomic profiling in response to treatment with this compound. Such studies would be invaluable for elucidating the broader molecular impact of this compound and for identifying novel therapeutic targets and biomarkers of its activity.

Computational Modeling and Molecular Docking for Ligand-Target Interactions

Computational approaches, such as molecular docking, have been employed to predict the interactions between catalpol derivatives and various biological targets. These studies help to understand the structural basis of their activity and to guide the design of new, more potent compounds.

Molecular docking studies have been conducted on various catalpol derivatives, investigating their binding to enzymes such as α-glucosidase and VEGFR-2. researchgate.netnih.gov For instance, a study on catalpol iridoids and their derivatives as potential glucosidase inhibitors used molecular docking to predict their binding affinity to α-glucosidase and oligo-1,6-glucosidase. nih.gov Another study utilized molecular simulation docking to assess the reactivity of hydroxyl groups on catalpol for synthetic modifications. nih.gov

While no specific molecular docking studies for this compound have been identified, these examples demonstrate the utility of computational modeling for predicting its binding modes and interactions with key protein targets involved in its biological activities, such as components of the NF-κB signaling pathway.

| Compound Type | Target Protein(s) | Purpose of Study | Citation |

| Catalpol iridoids and derivatives | α-glucosidase, oligo-1,6-glucosidase | To predict inhibitory activity for diabetes treatment. | nih.gov |

| Pyrazole modified catalpol derivatives | VEGFR-2 | To understand binding modes related to anticancer activity. | researchgate.net |

| Catalpol | NLRP3, IL-1β, NF-κB | To investigate binding models related to anti-inflammatory effects. | researchgate.net |

Structure Activity Relationship Sar Studies and Lead Optimization

Systematic Modification of the 6-O-p-Methoxycinnamoyl Moiety

The 6-O-p-Methoxycinnamoyl group plays a significant role in the biological activity of the parent molecule, largely by influencing its physicochemical properties such as lipophilicity and electronic distribution. Modifications to this moiety are a key strategy for modulating the compound's interaction with biological targets.

The polarity of substituents on the aromatic ring of the cinnamoyl group is a critical determinant of biological activity. Research on various catalpol (B1668604) derivatives has shown that compounds with less polar substituents at the 6-O position tend to exhibit higher inhibitory potency against targets like NF-κB. researchgate.net The p-methoxy group in 6-O-p-Methoxycinnamoylcatalpol contributes to a lower polarity compared to an unsubstituted hydroxyl group, which can enhance membrane permeability and cellular uptake.

Table 1: Hypothetical Impact of Substituent Polarity on the Cinnamoyl Moiety This table illustrates the theoretical effects of modifying the para-substituent on the cinnamoyl ring.

| Substituent (R) | Name of Analog | Expected Polarity Change | Potential Impact on Biological Activity |

|---|---|---|---|

| -OCH₃ | This compound | Reference (Relatively Low) | Baseline activity |

| -OH | 6-O-p-Hydroxycinnamoylcatalpol | Increase | May decrease cell permeability; could form new hydrogen bonds with target |

| -H | 6-O-Cinnamoylcatalpol | Slight Increase | May alter electronic interactions with target |

| -Cl | 6-O-p-Chlorocinnamoylcatalpol | Decrease | Increases lipophilicity, potentially enhancing activity |

| -NO₂ | 6-O-p-Nitrocinnamoylcatalpol | Increase | Electron-withdrawing nature could significantly alter binding affinity |

Table 2: Influence of Acyl Group Variation on Physicochemical Properties

| Acyl Group at 6-O Position | Aromatic? | Relative Length/Size | Flexibility |

|---|---|---|---|

| Propionyl | No | Short | High |

| Valeroyl | No | Medium | High |

| Benzoyl | Yes | Medium | Low |

| Cinnamoyl | Yes | Long | Low |

| p-Methoxycinnamoyl | Yes | Long | Low |

Modifications of the Catalpol Core Structure

The catalpol core, with its multiple hydroxyl groups, offers several positions for structural modification. nih.gov These hydroxyl groups (at positions 2′, 3′, 4′, 6′, and 10) are key sites for derivatization, such as esterification or etherification. nih.gov Such modifications are pursued to overcome the structural limitations of natural analogs and to improve metabolic properties and efficacy. nih.gov For example, the synthesis of various catalpol propionates has been explored to improve properties like lipophilicity for potential anti-aging applications. nih.gov Altering these sites can affect the molecule's solubility, metabolic stability, and ability to form hydrogen bonds with a target receptor, thereby providing another avenue for lead optimization. nih.gov

SAR Methodology and Tools

The exploration of SAR is a systematic process that combines chemical synthesis with biological testing and, increasingly, computational modeling. oncodesign-services.com

The foundation of any SAR study is the chemical synthesis of a series of analogs, where each molecule has a slight, deliberate structural modification from a parent compound. oncodesign-services.commdpi.com For this compound and its derivatives, a common synthetic strategy is the esterification of the primary alcohol at the C-6 position of catalpol.

A general procedure involves reacting catalpol with a desired acylating agent, such as an acid anhydride (B1165640) (e.g., propionic anhydride) or an acyl chloride (e.g., p-methoxycinnamoyl chloride). nih.gov The reaction is typically carried out in a suitable solvent like pyridine, which can also act as an acid scavenger, and may be facilitated by a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The reaction conditions, such as temperature and reaction time, are optimized to ensure selective acylation at the desired position. nih.gov Following the reaction, the synthesized analogs are purified, typically using chromatographic techniques, and their structures are confirmed by analytical methods like NMR and mass spectrometry. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational approach used to build mathematical models that correlate the structural or physicochemical properties of a set of compounds with their biological activities. patsnap.comtiikmpublishing.com This rational drug design method aims to predict the activity of new, unsynthesized molecules, thereby saving time and resources. nih.gov

The QSAR modeling process involves several key steps:

Data Set Preparation : A series of structurally related compounds (such as the synthesized catalpol analogs) with experimentally determined biological activities is compiled. This data is typically divided into a training set for model development and a test set for validation. youtube.comyoutube.com

Descriptor Calculation : For each molecule, a wide range of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., HOMO/LUMO energies, partial charges), hydrophobic properties (e.g., LogP), and steric or topological properties (e.g., molecular weight, Balaban index). tiikmpublishing.com

Model Development : Using the training set, statistical methods such as multilinear regression (MLR) or machine learning algorithms (e.g., k-Nearest Neighbors, Random Forest, Gradient Boosting) are employed to generate an equation that links the descriptors to biological activity. youtube.comnih.gov

Model Validation : The predictive power and robustness of the QSAR model are rigorously assessed. This is done internally using cross-validation techniques (e.g., leave-one-out) on the training set and externally by using the model to predict the activities of the compounds in the test set. tiikmpublishing.comyoutube.com

A successful QSAR model can provide valuable insights into the molecular features that are most important for activity, guiding the design of new analogs with potentially higher potency. tiikmpublishing.com

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Examples | Property Represented |

|---|---|---|

| Electronic | HOMO/LUMO energies, Partial charges, Dipole moment | Electron distribution, Reactivity |

| Hydrophobic | LogP, Molar refractivity | Lipophilicity, Membrane permeability |

| Steric/Size | Molecular weight, Van der Waals volume | Size and shape of the molecule |

| Topological | Connectivity indices, Balaban index, Wiener index | Molecular branching and shape |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Potential for specific interactions |

Application of Artificial Intelligence and Machine Learning in SAR